molecular formula C17H17NO2 B1598388 Ethyl 2-phenyl-1H-indole-3-carboxylate CAS No. 36779-16-5

Ethyl 2-phenyl-1H-indole-3-carboxylate

Cat. No. B1598388
CAS RN: 36779-16-5
M. Wt: 267.32 g/mol
InChI Key: CAMPJNZTAORCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenyl-1H-indole-3-carboxylate is a compound with a molecular weight of 265.31 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

1. Chemical Synthesis and Modification

  • Acylation Techniques: Ethyl indole-2-carboxylate derivatives, similar in structure to Ethyl 2-phenyl-1H-indole-3-carboxylate, have been utilized in studies exploring acylation techniques. For instance, Murakami et al. (1985) demonstrated a method for the C-3 acylation of ethyl indole-2-carboxylates using various carboxylic acids, highlighting the compound's potential in chemical synthesis and modifications (Murakami et al., 1985).

2. Cyclisation Mechanisms

  • Understanding Cyclisation Processes: Clayton et al. (2008) investigated the cyclisation of a series of ethyl indole derivatives, providing insights into the mechanisms of formation for certain complex structures. This research underscores the utility of ethyl indole compounds in studying organic chemistry cyclisation processes (Clayton et al., 2008).

3. Antibacterial Properties

  • Antibacterial Screening: Research by Mir and Mulwad (2009) focused on synthesizing ethyl indole derivatives and screening them for antibacterial activity. Such studies demonstrate the potential of this compound in developing new antibacterial agents (Mir & Mulwad, 2009).

4. Allosteric Modulation Studies

  • Pharmacological Research: Although the specific compound of interest is not directly mentioned, related compounds such as Org 27569, which shares structural similarities, have been studied for their effects on the cannabinoid CB1 receptor. Price et al. (2005) explored the allosteric modulation of this receptor, indicating potential applications of ethyl indole derivatives in pharmacological research (Price et al., 2005).

5. Application in Organic Synthesis

  • Synthesis of Complex Molecules: Studies by Gupta et al. (2011) showcased a three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates for synthesizing pyrimido[1,2-a]indoles. This highlights the role of this compound and related compounds in the synthesis of complex organic molecules (Gupta et al., 2011).

Safety and Hazards

The safety information for Ethyl 2-phenyl-1H-indole-3-carboxylate indicates that it has GHS07 pictograms, with hazard statements H302-H317 . Precautionary measures include P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-phenyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOQSTKVCGVNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-phenyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-phenyl-1H-indole-3-carboxylate
Reactant of Route 3
Ethyl 2-phenyl-1H-indole-3-carboxylate
Reactant of Route 4
Ethyl 2-phenyl-1H-indole-3-carboxylate
Reactant of Route 5
Ethyl 2-phenyl-1H-indole-3-carboxylate
Reactant of Route 6
Ethyl 2-phenyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.